N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18FN3O3S and its molecular weight is 459.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anti-inflammatory Applications : A study by Sunder and Maleraju (2013) focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds were evaluated for their anti-inflammatory activity, with several showing significant effects. This indicates the potential of such compounds in developing new anti-inflammatory drugs Sunder & Maleraju, 2013.
Anticancer Activity : Novel fluoro-substituted compounds, including benzopyrans and their derivatives, have been evaluated for their anti-lung cancer activity. These compounds show promise as low-concentration anticancer agents compared to traditional treatments like 5-fluorodeoxyuridine Hammam et al., 2005. Additionally, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and tested for Src kinase inhibitory and anticancer activities, with some compounds exhibiting significant inhibitory effects Fallah-Tafti et al., 2011.
Antimicrobial Activity : Kerru et al. (2019) synthesized novel thienopyrimidine linked rhodanine derivatives, which were screened for their in vitro antimicrobial activity. Some compounds displayed potent antibacterial effects against various bacteria, including E. coli and B. subtilis, suggesting their potential as new antimicrobial agents Kerru et al., 2019.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c1-15-7-2-4-11-19(15)29-24(31)23-22(18-10-3-5-12-20(18)32-23)28-25(29)33-14-21(30)27-17-9-6-8-16(26)13-17/h2-13H,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDFTGKXNSXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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